molecular formula C14H12O2 B1315363 4-(Phenoxymethyl)benzaldehyde CAS No. 2683-70-7

4-(Phenoxymethyl)benzaldehyde

Cat. No.: B1315363
CAS No.: 2683-70-7
M. Wt: 212.24 g/mol
InChI Key: JLGXYDMVIJFOKF-UHFFFAOYSA-N
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Description

4-(Phenoxymethyl)benzaldehyde is an organic compound with the molecular formula C14H12O2. It is characterized by a benzaldehyde group substituted with a phenoxymethyl group at the para position. This compound is often used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-(Phenoxymethyl)benzaldehyde involves the oxidation of 4-(Phenoxymethyl)benzyl alcohol using Dess-Martin periodane in dichloromethane at room temperature. The reaction mixture is stirred for 30 minutes and then poured into a sodium hydroxide water solution. The organic layer is separated, washed with water, dried over sodium sulfate, and purified by silica gel column chromatography using a hexane/ethyl acetate mixture .

Industrial Production Methods: Industrial production methods for this compound typically involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Phenoxymethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The phenoxymethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: 4-(Phenoxymethyl)benzoic acid.

    Reduction: 4-(Phenoxymethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(Phenoxymethyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of fragrances, dyes, and polymers

Comparison with Similar Compounds

    Benzaldehyde: Lacks the phenoxymethyl group, making it less versatile in certain synthetic applications.

    4-Methylbenzaldehyde: Contains a methyl group instead of a phenoxymethyl group, affecting its reactivity and applications.

    4-Hydroxybenzaldehyde: Contains a hydroxyl group, which can participate in hydrogen bonding and alter its chemical behavior.

Uniqueness: 4-(Phenoxymethyl)benzaldehyde is unique due to the presence of the phenoxymethyl group, which provides additional sites for chemical modification and enhances its utility in organic synthesis and industrial applications .

Properties

IUPAC Name

4-(phenoxymethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-10-12-6-8-13(9-7-12)11-16-14-4-2-1-3-5-14/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGXYDMVIJFOKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00477697
Record name 4-(phenoxymethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00477697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2683-70-7
Record name 4-(phenoxymethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00477697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a tetrahydrofuran solution (50 mL) of 1-bromo-4-phenoxymethyl-benzene (4.69 g, 17.8 mmol) described in Manufacturing Example 86-1-1 was added dropwise n-butyl lithium (16.8 mL, 1.59 M hexane solution, 26.7 mmol) at −78° C. After 40 minutes of stirring at −78° C., N-formylmorpholine (2.25 g, 19.6 mmol) was added to this mixture, which was then stirred for a further 30 minutes at that temperature. This mixture was partitioned into diethyl ether and water. The organic layer was separated, washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under a reduced pressure to obtain the title compound (3.8 g). This compound was used in the subsequent reaction without purification.
Quantity
4.69 g
Type
reactant
Reaction Step One
Quantity
16.8 mL
Type
reactant
Reaction Step Two
Quantity
2.25 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-(phenoxymethyl)benzaldehyde in the synthesis of triazolopyrimidines?

A1: this compound acts as an aldehyde source in a multicomponent reaction. [, ] It reacts with acetoacetamides and 5-amino-1,2,4-triazole to form the desired triazolopyrimidine ring system.

Q2: How does the reaction time compare between conventional heating and microwave irradiation for this synthesis?

A2: The research demonstrates that using microwave irradiation significantly reduces the reaction time compared to conventional heating methods. [, ] The synthesis of triazolopyrimidines with this compound was achieved within 20-30 minutes using microwave irradiation [], while conventional heating required 30-45 minutes []. This highlights the efficiency of microwave-assisted synthesis for this reaction.

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